2-[3-(ethanesulfonyl)pyridin-2-yl]-5-trifluoromethanesulfonyl-1,3-benzoxazole
Overview
Description
Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical Co, LtdThe chemical structure of oxazosulfyl includes a benzoxazole moiety and a sulfonyl pyridine fragment, which are commonly found in herbicides . This compound has shown broad-spectrum insecticidal activity and is particularly effective against pests in rice fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazosulfyl can be synthesized using two main methods: the amide cyclization method and the aldehyde amine condensation method .
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Amide Cyclization Method
Route 1a: Starting with 3-ethylsulfonylpyridine-2-carboxylic acid/potassium, the compound is chlorinated using thionyl chloride to form the acyl chloride.
Route 1b: Starting with 3-ethylthiopyridine-2-carboxylic acid, the compound directly reacts with 2-amino-4-trifluoromethylthiophenol in the presence of a condensing agent like EDCI to form an amide intermediate.
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Aldehyde Amine Condensation Method
- Starting with 3-chloropyridine-2-carboxaldehyde, the compound undergoes ethylsulfonylation to form 3-ethylsulfonylpyridine-2-carboxaldehyde. This intermediate reacts with 2-amino-4-trifluoromethylsulfonylphenol in the presence of iron-carbon catalyst to directly form oxazosulfyl .
Industrial Production Methods
The industrial production of oxazosulfyl involves scaling up the synthetic routes mentioned above, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxazosulfyl undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Oxazosulfyl can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: Oxazosulfyl can undergo nucleophilic substitution reactions, particularly at the sulfonyl pyridine fragment.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) and sodium tungstate/hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Mechanism of Action
Oxazosulfyl exerts its insecticidal effects by binding to and stabilizing voltage-gated sodium channels in the slow-inactivated state . This state-dependent blockage of sodium channels leads to the inhibition of sodium currents, resulting in paralysis and death of the target insects . Additionally, oxazosulfyl acts as an inhibitor of the vesicular acetylcholine transporter (VAChT), further disrupting neural transmission in insects .
Comparison with Similar Compounds
Oxazosulfyl is unique among insecticides due to its novel sulfyl structure and dual mechanism of action . Similar compounds include:
Imidacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Fipronil: A phenylpyrazole insecticide that acts on gamma-aminobutyric acid (GABA) receptors.
Chlorantraniliprole: An anthranilic diamide insecticide that acts on ryanodine receptors.
Compared to these compounds, oxazosulfyl offers a broader spectrum of activity and a unique mode of action, making it a valuable tool in pest management .
Properties
IUPAC Name |
2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEFQWTBZMED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337387 | |
Record name | Oxazosulfyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616678-32-0 | |
Record name | Oxazosulfyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616678320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazosulfyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOSULFYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63MCC2PTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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